molecular formula C21H14I2N2O3 B11538327 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11538327
M. Wt: 596.2 g/mol
InChI Key: VPUMNXMXASNYLR-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic and benzoazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-3,5-diiodophenylmethanal with 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the mixture being stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the imine group produces secondary amines.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL exerts its effects involves interactions with various molecular targets and pathways. The phenolic and benzoazole moieties can interact with enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
  • 4-[(E)-[(2-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL

Uniqueness

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of diiodophenyl and benzoazole moieties, which confer distinct chemical and biological properties. The diiodophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H14I2N2O3

Molecular Weight

596.2 g/mol

IUPAC Name

2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C21H14I2N2O3/c1-11-3-2-4-18-19(11)25-21(28-18)15-9-14(5-6-17(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3

InChI Key

VPUMNXMXASNYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)O

Origin of Product

United States

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